1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine
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Overview
Description
1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries due to their ability to modulate pharmacokinetic properties. This compound, in particular, has garnered attention for its potential biological activities and synthetic versatility.
Preparation Methods
The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method includes the Mannich reaction, where piperazine is reacted with formaldehyde and appropriate aromatic compounds to introduce the desired substituents . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, especially in the development of new pharmaceuticals.
Biology: Its derivatives are studied for their potential antibacterial, antifungal, and antiviral activities.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain pathways, influencing cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Compared to other piperazine derivatives, 1-[(4-Bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine stands out due to its unique substituents, which confer distinct chemical and biological properties. Similar compounds include:
1-[(4-Bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine: Differing by the presence of a methyl group instead of a methoxy group, this compound exhibits different reactivity and biological activity.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has additional functional groups, leading to varied applications and properties.
Properties
Molecular Formula |
C19H23BrN2O |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23BrN2O/c1-23-19-5-3-2-4-17(19)15-22-12-10-21(11-13-22)14-16-6-8-18(20)9-7-16/h2-9H,10-15H2,1H3 |
InChI Key |
DTNRWIMEQMNKPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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